molecular formula C18H29BN2O2 B1467733 (R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine CAS No. 1247001-01-9

(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine

Cat. No.: B1467733
CAS No.: 1247001-01-9
M. Wt: 316.2 g/mol
InChI Key: SLYILQBURVRDJE-MRXNPFEDSA-N
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Description

(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine (CAS 1247001-01-9) is a chiral organic compound of significant value in synthetic and medicinal chemistry research. This compound serves as a versatile building block, primarily functioning as an advanced intermediate in the synthesis of complex molecules. Its molecular formula is C18H29BN2O2, and it has a molecular weight of 316.25 g/mol . The core of its utility lies in the presence of the pinacol boronic ester functional group. This group is a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds . This reaction is fundamental in constructing biaryl architectures, which are common motifs in pharmaceuticals, agrochemicals, and organic materials. The compound also features a chiral pyrrolidine scaffold with a dimethylamine group, introducing a stereochemical element that can be critical for interacting with biological targets, such as enzymes or receptors . Researchers employ this chiral boronic ester in the exploration and development of new active compounds. Its specific stereochemistry (R-configuration) makes it particularly valuable for creating enantiomerically pure molecules, which is essential in drug discovery because different enantiomers can have distinct biological activities . The compound requires specific handling and storage conditions to maintain stability; it is recommended to be stored at -20°C for long-term periods (1-2 years) under an inert atmosphere . Safety and Compliance: This product is labeled with the GHS signal word "Warning" and hazard statements H303, H313, and H333, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or consumption by humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations before use.

Properties

IUPAC Name

(3R)-N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-7-9-15(10-8-14)21-12-11-16(13-21)20(5)6/h7-10,16H,11-13H2,1-6H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYILQBURVRDJE-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CC[C@H](C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • CAS Number : 1073354-73-0
  • Molecular Formula : C₁₈H₂₉BN₂O₂

The presence of the boron-containing dioxaborolane moiety is significant in its biological interactions.

Research indicates that compounds containing boron can interact with various biological targets. For instance, boronic acids have been shown to modulate the activity of proteases and enzymes involved in cellular signaling pathways. The specific activity of this compound may involve:

  • Inhibition of Chemokine Receptors : Similar compounds have been identified as antagonists for chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression. Boronic acid derivatives have shown noncompetitive antagonistic effects on these receptors .
  • Modulation of Ion Channels : The pyrrolidine structure may influence ion channel activity, potentially affecting neurotransmitter release and neuronal excitability.

Pharmacological Studies

A variety of studies have explored the pharmacological effects of related compounds. For example:

  • CXCR1/CXCR2 Antagonism : A study on a related boronic acid compound demonstrated significant inhibition of calcium flux in human polymorphonuclear cells (PMNs), indicating potential applications in treating inflammatory diseases .
  • Anticancer Activity : Boron-containing compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways. The unique structure of this compound may enhance its efficacy against specific cancer cell lines.

Study 1: Inhibition of CXCL1-Induced Calcium Flux

A study evaluated the effect of a series of boronic acid derivatives on CXCL1-induced calcium flux in human PMNs. The results indicated that several compounds exhibited IC50 values in the low micromolar range. The findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting inflammatory pathways .

CompoundIC50 (nM)Activity
Compound A38Inhibitor
Compound B150Moderate Inhibitor
(R)-Dimethyl...TBDPotential Inhibitor

Study 2: Anticancer Effects

In vitro studies on similar pyrrolidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways. While specific data on this compound is limited, its structural similarity suggests potential anticancer properties.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

  • Formula : C18_{18}H29_{29}BN2_{2}O2_{2}
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 1073354-73-0

The compound features a pyrrolidine ring and a dioxaborolane moiety, which contribute to its unique reactivity and functional properties.

Drug Development

(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine is being investigated for its potential as a drug candidate in treating various diseases. The dioxaborolane group is known for its ability to enhance the bioavailability of drug molecules and improve their pharmacokinetic properties.

Case Study: Anticancer Activity

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer activity by inhibiting specific enzymes involved in tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines while sparing normal cells .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. The pyrrolidinyl moiety may interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary studies have indicated that related compounds can modulate neurotransmitter release and exhibit neuroprotective effects .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel materials with enhanced mechanical and thermal properties.

Application Example: High-performance Polymers

In research focused on developing high-performance polymers for aerospace applications, the incorporation of dioxaborolane-containing compounds has shown to improve thermal stability and mechanical strength. These materials are being explored for use in lightweight structural components .

Catalysis

This compound can serve as a catalyst or ligand in various organic reactions. Its boron-containing structure allows it to stabilize reactive intermediates and facilitate transformations such as cross-coupling reactions.

Example Reaction: Suzuki Coupling

The compound has been used effectively in Suzuki coupling reactions to synthesize biaryl compounds. The presence of the dioxaborolane moiety enhances the reaction's efficiency by providing a stable boronate intermediate .

Table of Reaction Conditions for Suzuki Coupling

Reaction ComponentCondition
CatalystPd(PPh3_{3})2_{2}Cl2_{2}
BaseK2_{2}CO3_{3}
SolventTetrahydrofuran (THF)
Temperature80°C
Reaction Time12 hours

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Cores

1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine
  • Structure : Differs by lacking the dimethyl substitution on the pyrrolidine-3-amine group.
  • Molecular Weight : 272.15 g/mol (vs. ~375.15 g/mol for the target compound) .
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
  • Structure : Replaces the pyrrolidine ring with a pyridine ring and positions the dimethylamine group on the pyridine nitrogen .
  • Molecular Weight : ~220.08 g/mol (estimated from similar compounds ).
  • Key Differences : The pyridine core alters electronic properties (e.g., aromatic π-system) and hydrogen-bonding capacity compared to the pyrrolidine scaffold.

Boron-Containing Heterocycles

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
  • Structure : A pyridine derivative with a primary amine at the 3-position and a boronate ester at the 5-position .
  • Molecular Weight : 220.08 g/mol.
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Structure : Incorporates a chlorine atom on the pyridine ring, enhancing electrophilicity .
  • Molecular Weight : 268.55 g/mol.
  • Key Differences : The chloro substituent may stabilize intermediates in cross-coupling reactions but introduces steric and electronic effects distinct from the target compound’s dimethylamine group.

Functional and Reactivity Comparisons

Parameter Target Compound Pyrrolidine Analogue Pyridine Derivative
Molecular Weight ~375.15 272.15 ~220.08
Core Structure Pyrrolidine Pyrrolidine Pyridine
Boronate Position Para-phenyl Para-phenyl Pyridine-5-position
Amine Type Tertiary (dimethyl) Primary Secondary (N-methyl)
Stereochemistry R-configuration Not specified None (planar pyridine)
Potential Applications Drug discovery, cross-coupling Boron carrier in synthesis Intermediates in catalysis
Key Observations :

Electronic Effects : The pyrrolidine ring’s saturated structure provides flexibility, while pyridine derivatives offer aromatic conjugation, altering electron distribution in cross-coupling reactions.

Stereochemical Influence: The R-configuration in the target compound may enhance enantioselectivity in asymmetric synthesis compared to non-chiral analogues .

Cross-Coupling Utility

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki–Miyaura reactions, though the dimethylamine substituent may require protection during catalysis to prevent side reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine typically involves:

  • Formation of the boronate ester moiety via borylation reactions.
  • Construction or functionalization of the pyrrolidine ring.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the boronate-containing phenyl group to the pyrrolidine scaffold.
  • Use of chiral precursors or resolution techniques to ensure the (R)-configuration.

Detailed Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronate ester. The boronate ester is typically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative attached to the phenyl ring.

Typical Reaction Conditions and Catalysts
Parameter Details
Catalyst Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, Pd(PPh3)4, or chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)
Base Potassium carbonate, potassium phosphate, sodium carbonate, or potassium acetate
Solvent 1,4-Dioxane, toluene, ethanol, water mixtures
Temperature 80°C to 120°C
Atmosphere Inert atmosphere (nitrogen or argon)
Reaction Time 1 to 4.5 hours
Example Procedure
  • A mixture of the aryl halide and the boronate ester is dissolved in 1,4-dioxane and water.
  • The base (e.g., potassium carbonate) and palladium catalyst are added under nitrogen.
  • The reaction mixture is heated at 90–120°C for 1–4.5 hours.
  • After cooling, the mixture is filtered and purified by chromatography or preparative HPLC to isolate the product.
Yields
  • Yields reported range from 19% to 93% depending on substrate and conditions.

Borylation of Aryl Precursors

The synthesis of the boronate ester intermediate often involves borylation of aryl halides or triflates using bis(pinacolato)diboron under palladium catalysis.

Reaction Conditions
Parameter Details
Catalyst (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 80°C
Atmosphere Inert (nitrogen)
Reaction Time Overnight
Example Procedure
  • Bis(pinacolato)diboron, palladium catalyst, potassium acetate, and aryl triflate are stirred in 1,4-dioxane under nitrogen at 80°C overnight.
  • The reaction mixture is filtered and purified by silica gel chromatography to afford the boronate ester in high yield (up to 93%).

Representative Experimental Data

Step Reagents and Conditions Yield (%) Notes
Suzuki Coupling with Pd(dppf)Cl2 Aryl bromide + 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, K2CO3, Pd(dppf)Cl2, 1,4-dioxane, 120°C, 1h 48 Product isolated as red oil after preparative TLC
Suzuki Coupling with PdCl2(DPPF)-DCM Aryl bromide + same boronate, Na2CO3, PdCl2(DPPF)-DCM, 1,4-dioxane, microwave irradiation at 100-120°C, 2h 19 White solid product after preparative HPLC
Suzuki Coupling with Pd catalyst Aryl bromide + boronate, K3PO4, Pd catalyst, 1,4-dioxane/water, 90°C, 2h Not specified Product purified by preparative LCMS, confirmed by LCMS
Borylation of Aryl Triflate Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80°C, overnight 93 Boronate ester isolated after silica gel chromatography

Analysis of Preparation Methods

  • Catalyst Choice: The palladium catalyst and ligand system significantly influence yield and reaction time. Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used with good efficiency.
  • Base and Solvent: Potassium carbonate and potassium phosphate bases in 1,4-dioxane/water mixtures provide optimal conditions for Suzuki coupling.
  • Temperature and Time: Elevated temperatures (80–120°C) and reaction times from 1 to 4.5 hours are typical to achieve good conversion.
  • Purification: Products are purified by chromatographic methods such as preparative thin-layer chromatography, preparative HPLC, or silica gel column chromatography.
  • Yields: Vary widely depending on substrate and conditions, with borylation steps generally giving higher yields (up to 93%) compared to some coupling steps (as low as 19%).

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is stereochemical purity ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for aryl-aryl bond formation. A key precursor is the chiral pyrrolidine derivative, which is coupled with a boronate-substituted aryl halide under palladium catalysis (e.g., Pd(OAc)₂) . Stereochemical control at the pyrrolidin-3-yl position is achieved using chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (ee).

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the pyrrolidine ring substitution pattern, dimethylamine integration, and boronate ester presence (e.g., B-O peaks at δ ~1.3 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₈BN₂O₂) and detects isotopic patterns for boron .
  • Infrared (IR) Spectroscopy : Identifies B-O stretching (~1350 cm⁻¹) and N-H bending (if applicable) .

Q. What are common purification challenges, and how are they addressed?

The compound’s lipophilic nature (due to the dioxaborolane and aryl groups) can lead to low solubility in polar solvents. Purification often involves gradient chromatography (hexane/acetone or EtOAc/MeOH) or recrystallization from ethanol/water mixtures . Impurities from incomplete coupling (e.g., residual boronic acid) are removed via aqueous washes (NaHCO₃) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

Density functional theory (DFT) studies predict transition-state energies for chiral induction during pyrrolidine formation. For example, B3LYP/6-31G calculations* model steric effects of substituents on the pyrrolidine ring, guiding catalyst selection (e.g., bulky phosphine ligands for higher ee) . Molecular docking may also predict boronate ester reactivity in cross-coupling .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura coupling?

Discrepancies in yields (e.g., 51% in one study vs. >80% in others) often stem from:

  • Catalyst loadings : Higher Pd(OAc)₂ (5 mol%) improves turnover but risks side reactions .
  • Solvent effects : 2-MeTHF enhances boronate solubility vs. DMF, which may deactivate Pd . Systematic screening (e.g., Design of Experiments) identifies optimal parameters .

Q. How does the boronate ester influence the compound’s stability under varying pH conditions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group hydrolyzes in acidic or basic media, forming boronic acid. Stability assays (HPLC monitoring) show degradation at pH <4 or >10, necessitating storage in neutral, anhydrous conditions . For in vitro studies, buffered solutions (pH 7.4) are recommended .

Q. What are the mechanistic implications of the dimethylamine group in biological assays?

The dimethylamine enhances solubility and may act as a hydrogen-bond donor in target binding. In kinase inhibition studies, methylation reduces metabolic degradation compared to primary amines . Structure-activity relationship (SAR) studies often replace dimethylamine with morpholine or piperazine derivatives to modulate potency .

Methodological Troubleshooting

Q. Low yields in the final coupling step: How to diagnose and resolve?

  • Check boronate ester integrity : ¹¹B NMR confirms intact dioxaborolane (δ ~28 ppm for B-O) .
  • Catalyst activity : Fresh Pd sources (e.g., Pd(dppf)Cl₂) and degassed solvents prevent oxidation .
  • Temperature control : Reflux at 100°C for 3–5 h ensures complete coupling without side-product formation .

Q. Unexpected stereochemical outcomes: How to correct?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Reductive amination : Re-synthesize the pyrrolidine intermediate with enantiopure starting materials (e.g., L-proline derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine
Reactant of Route 2
Reactant of Route 2
(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine

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